Journal Name:Food Chemistry
Journal ISSN:0308-8146
IF:9.231
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/405857/description
Year of Origin:1976
Publisher:Elsevier Ltd
Number of Articles Per Year:1862
Publishing Cycle:Semimonthly
OA or Not:Not
Navigating natural product-related patents in Australia and beyond
Food Chemistry ( IF 9.231 ) Pub Date: 2023-05-02 , DOI: 10.1071/ch22254
The field of natural products chemistry is ripe with innovation that underpins a broad range of industries. Patents are critical to incentivising the investment needed to drive this innovation and there is surprisingly broad scope to protect natural product-related inventions using patents. However, the patent process can be difficult to navigate and recent developments in case law, particularly in the United States (USA), have introduced further complexities into the patent system that undermine innovation in the natural products space. While steps are being taken to address these issues, we outline the requirements for patent eligibility in Australia, the US and Europe, and discuss the different aspects of natural products chemistry that may be considered patentable, to assist readers in navigating the current complexities of seeking patent protection.
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The dehydration performance and sorption behavior of PVA/silica hybrid pervaporative membrane
Food Chemistry ( IF 9.231 ) Pub Date: 2022-11-10 , DOI: 10.1071/ch22106
A polyvinyl alcohol (PVA)/SiO2 organic-inorganic hybrid membrane was fabricated, using PVA as the basic material, SiO2 nanoparticles as the inorganic material, γ-(2,3)-glycidoxy propyl trimethoxysilane (GPTMS) and 3-aminopropyl triethoxysilane (APTEOS) as the second modified agents. The dehydration performance of PVA-SiO2/polyacrylonitrile (PAN) composite membrane to ethyl acetate (EA)/H2O, EA/ethanol (EtOH)/H2O and EA/EtOH/acetic acid (HAc)/H2O solutions was investigated. After modification of the second coupling agent of APTEOS or GPTMS, PVA-SiO2/PAN composite membrane had the better dehydration performance to these aqueous solutions. When dehydrating PVA-SiO2/PAN composite membrane modified by GPTMS (M5 membrane) in EA/H2O binary solution (98/2, wt%) at 40°C, the separation factor and the total permeation flux were 5245 and 293.9 g m−2 h−1, respectively. The preparation method of PVA/SiO2 membrane through adding the second coupling agent was simple, it had good dehydration performance and has excellent application prospects. The sorption behavior of PVA/SiO2 hybrid membrane was systematically studied, providing sufficient data for studying the separation mechanism of pervaporative membrane. The degree of swelling (DS) and the sorption selectivity of the membrane in different feed compositions and temperatures were measured to determine the static sorption of membrane. Dynamic sorption more clearly reflects the sorption and swelling processes of the membrane, and the dynamic sorption curves of the membrane in EA aqueous solutions were obtained. The sorption behavior of membrane to permeate components was studied by ATR-FTIR. Changes in the characteristic peaks for the permeate components and membrane indicated the sorption behavior of the membrane.
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Development of colorimetric probe for the selective detection of Hg II
Food Chemistry ( IF 9.231 ) Pub Date: 2023-07-07 , DOI: 10.1071/ch23058
A selective sensing technique for HgII ions has been developed utilizing an amino acid based probe. The design, synthesis and efficacy of the chemosensor have been described. The probe (SALTYR) was successfully synthesized from a naturally occurring amino acid after sequential functional group modifications. Recognition studies were performed against a wide variety of metal cations and anions including real water samples. All the analyses were carried out utilizing UV–vis and fluorescence techniques with micromolar concentrations of the probe in HEPES buffer. The selectivity of the probe was found to be very specific for HgII with quenching of the fluorescence in a turn-off mechanism. The detection limit of the probe SALTYR was calculated and found to be 5.9 × 10−6 M. Quantum chemical calculations demonstrated the stability of the HgII complex in the context of binding energy. Furthermore, the change of the pattern of emission spectra has been rationalized with a logic gate model.
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On the development of proteomics: a brief history †
Food Chemistry ( IF 9.231 ) Pub Date: 2023-05-04 , DOI: 10.1071/ch23012
Although one can trace the roots of proteomics well back into the 20th century, it is basically a discipline of the new millennium. At its outset, it was defined primarily by the technology available to analyze complex mixtures (basically 2D-gel electrophoresis, hybridizations/arrays and mass spectrometry) and what mainly set it aside from protein chemistry, that had flourished since the end of the second world war, was this use of unfractionated starting material as opposed to homogenous samples. Early on, two major new insights were quickly revealed: that the protein complement of cells was overwhelmingly involved in multiple protein–protein interactions and that it was nearly universally involved in a myriad of post-translational modifications. The revelations of the complex networks that result from these two phenomena have created a new understanding of cell biology that has affected our appreciation of such processes as transcription and translation, transmembrane signaling, differentiation, homeostasis and cell death. The development of these methods and strategies that principally characterize the field of proteomics depended heavily on the evolution of those that advanced protein chemistry, particularly during the last half of the twentieth century leading up to the elucidation of the human genome and will be briefly summarized in this article.
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Overview of the synthetic approaches to lysergic acid as a precursor to the psychedelic LSD
Food Chemistry ( IF 9.231 ) Pub Date: 2023-07-07 , DOI: 10.1071/ch23055
In this short primer we will discuss the total synthesis of lysergic acid, an important precursor to both lysergic acid diethylamide (LSD) and its derivatives. Lysergic acid is also noted as a precursor for many drugs targeting the serotonin receptor family of GPCRs, including multiple known hallucinogens. More recently, reinvigorated interest in the therapeutic potential of psychedelics from academic and commercial sectors has placed a renewed importance on practical, scalable means of accessing this complex alkaloid scaffold.
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Novel nano-ZnO/alginate films with potential antibacterial properties
Food Chemistry ( IF 9.231 ) Pub Date: 2022-11-10 , DOI: 10.1071/ch22040
This study was conducted to develop nano-ZnO/alginate films with good mechanical properties and potent antibacterial activity as a new kind of wound dressing. The nano-ZnO/alginate films were prepared by a solvent casting method. Meanwhile, the thickness, water absorption and water vapour permeability (WVP) of alginate films with different alginate and glycerol contents were evaluated. Results show a positive influence of alginate and glycerol on the thickness and moisture sorption properties. In addition, the WVP of the films first increased and then decreased as the glycerol content increased, but it was not significantly affected by the concentration of alginate. Finally, the antimicrobial properties of the films were tested against E. coli and S. aureus, the results revealed that when the nano-ZnO content based on the film-forming solution was 0.25% (w/v) the films exhibited strong activity against both pathogens with a reduction in CFU of 99.48% for E. coli and 99.02% for S. aureus. The outcome of this study indicated that the nano-ZnO/alginate films could be used as a new kind of wound dressing.
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Identification of NQO1 as a target of herbal drug agrimol B in hepatocellular carcinoma
Food Chemistry ( IF 9.231 ) Pub Date: 2023-05-24 , DOI: 10.1071/ch22255
Agrimol B is a small molecule isolated from traditional Chinese herbal medicine with a potential anti-cancer effect. However, the molecular target of agrimol B remains unclear. In this report, we found that agrimol B inhibits the growth of hepatocellular carcinoma (HCC) cells. A combination of network pharmacology strategy, bioinformatics analysis, molecular docking and target validation experiments was performed to identify and verify the protein targets of agrimol B in HCC. Bioinformatics analysis suggests that the activity of agrimol B against HCC was related to a cellular response to chemical stress and oxidative stress, folate biosynthesis, the complement and coagulation cascade and FoxO signaling pathway. We further identified 10 core targets through network pharmacology analysis. Among them, NAD(P)H: quinone dehydrogenase 1 (NQO1) was screened as the most promising target based on a molecular docking analysis. The interaction between agrimol B and NQO1 was corroborated by a cellular thermal shift assay. In addition, agrimol B inhibited the growth of HCC cells by decreasing NQO1 activity. Taken together, we identified NQO1 as a molecular target of agrimol B, which provides a new insight into the anti-cancer mechanism of agrimol B in HCC.
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Highly accurate CCSD(T) homolytic Al–H bond dissociation enthalpies – chemical insights and performance of density functional theory
Food Chemistry ( IF 9.231 ) Pub Date: 2023-05-24 , DOI: 10.1071/ch23042
We obtain gas-phase homolytic Al–H bond dissociation enthalpies (BDEs) at the CCSD(T)/CBS level for a set of neutral aluminium hydrides (which we refer to as the AlHBDE dataset). The Al–H BDEs in this dataset differ by as much as 79.2 kJ mol−1, with (H2B)2Al–H having the lowest BDE (288.1 kJ mol−1) and (H2N)2Al–H having the largest (367.3 kJ mol−1). These results show that substitution with at least one –AlH2 or –BH2 substituent exerts by far the greatest effect in modifying the Al–H BDEs compared with the BDE of monomeric H2Al–H (354.3 kJ mol−1). To facilitate quantum chemical investigations of large aluminium hydrides, for which the use of rigorous methods such as W2w may not be computationally feasible, we assess the performance of 53 density functional theory (DFT) functionals. We find that the performance of the DFT methods does not strictly improve along the rungs of Jacob’s Ladder. The best-performing methods from each rung of Jacob’s Ladder are (mean absolute deviations are given in parentheses): the GGA B97-D (6.9), the meta-GGA M06-L (2.3), the global hybrid-GGA SOGGA11-X (3.3), the range-separated hybrid-GGA CAM-B3LYP (2.1), the hybrid-meta-GGA ωB97M-V (2.5) and the double-hybrid methods mPW2-PLYP and B2GP-PLYP (4.1 kJ mol−1).
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Chemical constituents of lawang root oil
Food Chemistry ( IF 9.231 ) Pub Date: 2023-04-28 , DOI: 10.1071/ch23013
Spectroscopic analysis of lawang root oil identified methyl salicylate as the major component. This result contrasts with the known composition of bark-derived lawang oil, in which eugenol is the major component. The validity of the compositional analysis was confirmed by extraction of an authentic sample of plant root tissue, and comparison with the commercially available essential oil.
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Analysis of copper(ii) using the ascorbate/oxygen system – a valuable undergraduate resource
Food Chemistry ( IF 9.231 ) Pub Date: 2022-11-10 , DOI: 10.1071/ch22164
In deionised water, ascorbic acid (AH−), through oxidation by oxygen in the presence of copper(ii), was found to degrade with zero-order kinetics. The magnitude of the reaction rate varied directly with the copper(ii) concentration. At a higher pH (7.4), the same reaction was found to be pseudo-first order. Once again, the magnitude of the rate increased linearly with copper(ii) concentration at a micromolar level. Dissolved oxygen levels, in excess AH− and trace copper(ii), displayed similar kinetics under both conditions. Monitoring of either AH− levels or dissolved oxygen concentration was found to be a useful novel undergraduate practical laboratory for trace copper(ii) determination. Students can measure the kinetics for standards and their unknown copper solution and quantitate the unknown copper.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 CHEMISTRY, APPLIED 应用化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.50 221 Science Citation Index Science Citation Index Expanded Not
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http://ees.elsevier.com/foodchem/
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https://www.elsevier.com/journals/food-chemistry/0308-8146/guide-for-authors
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https://www.elsevier.com/journals/food-chemistry/0308-8146/guide-for-authors
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